molecular formula C20H25FN2O2 B503773 N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine

Cat. No.: B503773
M. Wt: 344.4g/mol
InChI Key: SVSSWYKMXKBUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine is a complex organic compound with a unique structure that includes a fluorobenzyl group, a benzyl group, and a morpholinyl group

Properties

Molecular Formula

C20H25FN2O2

Molecular Weight

344.4g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25FN2O2/c21-19-7-3-1-6-18(19)16-25-20-8-4-2-5-17(20)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

InChI Key

SVSSWYKMXKBUFC-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=CC=C2OCC3=CC=CC=C3F

Canonical SMILES

C1COCCN1CCNCC2=CC=CC=C2OCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl alcohol with benzyl bromide in the presence of a base to form the intermediate 2-[(2-fluorobenzyl)oxy]benzyl bromide. This intermediate is then reacted with N-[2-(4-morpholinyl)ethyl]amine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl and morpholinyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

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